5-(4-Fluorophenoxy)pentan-1-amine
Description
5-(4-Fluorophenoxy)pentan-1-amine is a primary amine derivative featuring a pentan-1-amine backbone substituted at the 5-position with a 4-fluorophenoxy group. Structural analogs of this compound often vary in the substituents attached to the pentan-1-amine chain, influencing their physicochemical properties and biological activity.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
5-(4-fluorophenoxy)pentan-1-amine |
InChI |
InChI=1S/C11H16FNO/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7H,1-3,8-9,13H2 |
InChI Key |
UTMDEFNTLOVSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenoxy)pentan-1-amine typically involves the reaction of 4-fluorophenol with 1-bromopentane in the presence of a base such as potassium carbonate to form 5-(4-fluorophenoxy)pentane. This intermediate is then reacted with ammonia or an amine source to yield the final product, 5-(4-Fluorophenoxy)pentan-1-amine .
Industrial Production Methods
Industrial production methods for 5-(4-Fluorophenoxy)pentan-1-amine may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenoxy)pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
5-(4-Fluorophenoxy)pentan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenoxy)pentan-1-amine involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenoxy group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-amine (8h)
- Molecular Formula : C₁₄H₂₀N₂
- Molecular Weight : 219.3 g/mol (LC-MS: m/z 219 [M + H]⁺)
- Substituent: 3,4-Dihydroisoquinoline (tetrahydroisoquinoline) group.
- Properties : Yellow oil; synthesized in 70% yield. Key NMR signals include δ 7.14–7.06 ppm (aromatic protons) and δ 2.88 ppm (CH₂ adjacent to nitrogen) .
5-(4-Methylpiperazin-1-yl)pentan-1-amine (88h)
- Molecular Formula : C₁₀H₂₃N₃
- Molecular Weight : 185.31 g/mol (LC-MS: m/z 186 [M + H]⁺)
- Substituent : 4-Methylpiperazine.
- Properties : Yellow oil; synthesized in 83% yield. NMR signals include δ 2.35 ppm (piperazine protons) and δ 1.45–1.31 ppm (pentyl chain protons) .
- Comparison: The piperazine group introduces basicity and hydrogen-bonding capacity, which may improve solubility in aqueous environments relative to the fluorophenoxy derivative.
Aromatic and Heteroaromatic Derivatives
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine
- Molecular Formula : C₁₄H₁₉N₃O
- Molecular Weight : 245.3 g/mol
- Substituent : 3-(4-Methylphenyl)-1,2,4-oxadiazole.
- Properties : Contains an oxadiazole ring, a bioisostere for ester or amide groups. This heterocycle enhances metabolic stability and electronic effects .
- Comparison: The oxadiazole group introduces polarity and hydrogen-bond acceptor sites, contrasting with the electron-withdrawing fluorine in 5-(4-fluorophenoxy)pentan-1-amine.
4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine Hydrochloride
- Molecular Formula: C₁₁H₂₀ClNO
- Molecular Weight : 233.7 g/mol
- Substituent : 5-Methylfuran.
- Properties: Hydrochloride salt; furan substituent provides moderate electron-rich character.
Benzimidazole and Imidazole Derivatives
5-(1-Trityl-1H-imidazol-4-yl)pentan-1-amine
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine Dihydrochloride
- Molecular Formula : C₁₃H₁₉N₃ (free base)
- Molecular Weight : 217.3 g/mol
- Substituent : Methyl-benzimidazole.
- Properties : Dihydrochloride salt; sensitive to irritation. Benzimidazole is a privileged scaffold in drug design, often targeting enzymes or receptors .
- Comparison: The benzimidazole moiety offers planar aromaticity and hydrogen-bonding sites, contrasting with the linear fluorophenoxy group.
Biological Activity
5-(4-Fluorophenoxy)pentan-1-amine, also known as 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride, is a synthetic compound that has garnered attention for its potential pharmacological properties, particularly as a dopamine and norepinephrine reuptake inhibitor. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
5-(4-Fluorophenoxy)pentan-1-amine features a pentan-1-amine backbone with a fluorinated phenoxy group. Its molecular formula is C₁₁H₁₄FNO, and it has a molecular weight of approximately 195.24 g/mol. The presence of the fluorine atom is significant as it influences the compound's lipophilicity and interaction with biological targets.
The primary mechanism of action for 5-(4-Fluorophenoxy)pentan-1-amine involves the inhibition of dopamine and norepinephrine reuptake. By blocking the transporters responsible for the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of methylphenidate, a well-known stimulant used in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Neuropharmacology
Preclinical studies suggest that 5-(4-Fluorophenoxy)pentan-1-amine may enhance alertness, focus, and attention due to its stimulant properties. These effects are particularly relevant for potential therapeutic applications in ADHD and narcolepsy. However, comprehensive clinical data on its efficacy and safety in humans are currently lacking due to its unapproved status for therapeutic use.
Comparative Analysis with Similar Compounds
The following table summarizes key structural and pharmacological differences between 5-(4-Fluorophenoxy)pentan-1-amine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| 5-(4-Fluorophenoxy)pentan-1-amine | C₁₁H₁₄FNO | 195.24 g/mol | Unique fluorinated structure enhances activity |
| Methylphenidate | C₁₄H₁₉NO₂ | 233.31 g/mol | Contains an ester functional group; established use |
| 4-(2-Fluorophenoxy)butan-1-amine | C₉H₁₂FNO | 171.20 g/mol | Shorter carbon chain; different fluorophenyl substitution |
Research Findings
While 5-(4-Fluorophenoxy)pentan-1-amine has shown promising pharmacological properties in vitro, most studies remain preliminary. The following points summarize key findings from recent research:
- Dopaminergic Activity : Studies indicate that the compound exhibits significant dopaminergic activity, which may contribute to its stimulant effects.
- Potential Therapeutic Uses : Due to its mechanism of action, there is interest in exploring its applications in treating ADHD and other attention-related disorders.
- Safety Profile : Given its status as a research chemical with limited clinical data, further investigation into its safety profile is essential before considering any therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
